molecular formula C20H38N2O4S B14861666 N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt

N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt

Cat. No.: B14861666
M. Wt: 402.6 g/mol
InChI Key: QMBCHTMPMCAKAX-UHFFFAOYSA-N
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Description

N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt is a metabolite of halopropanes. It is a compound with the molecular formula C12H23N . C8H15NO4S and a molecular weight of 402.59 . This compound is often used in biochemical research and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt involves the reaction of N-acetylcysteine with 2-hydroxypropyl halides under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt involves its interaction with cellular thiol groups. It can modulate the redox state of cells and influence various biochemical pathways. The compound targets enzymes involved in detoxification processes and can act as a scavenger of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(2-hydroxypropyl)cysteine, dicyclohexylammonium salt is unique due to its specific structure, which allows it to interact with a distinct set of biochemical targets. Its ability to modulate redox states and act as a biomarker for halopropane exposure sets it apart from other similar compounds .

Properties

Molecular Formula

C20H38N2O4S

Molecular Weight

402.6 g/mol

IUPAC Name

2-acetamido-3-(2-hydroxypropylsulfanyl)propanoate;dicyclohexylazanium

InChI

InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)

InChI Key

QMBCHTMPMCAKAX-UHFFFAOYSA-N

Canonical SMILES

CC(CSCC(C(=O)[O-])NC(=O)C)O.C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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